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Compound of Interest

Compound Name: Isopropyl methyl sulfide

Cat. No.: B074500

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl methyl sulfide (2-methylsulfanylpropane) is a versatile organosulfur compound
utilized in various facets of chemical synthesis. Its applications range from being a key building
block in the formation of carbon-sulfur bonds to serving as a precursor for chiral ligands in
asymmetric catalysis. These notes provide detailed protocols and reaction conditions for the
use of isopropyl methyl sulfide in several key synthetic transformations, offering valuable
insights for researchers in organic synthesis and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of isopropyl methyl sulfide is
provided in the table below for easy reference.
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Property Value Reference
CAS Number 1551-21-9 [1]
Molecular Formula CaH10S [1]
Molecular Weight 90.19 g/mol [1]

Boiling Point 82.0-83.0 °C [1]

Density 0.835 g/mL at 25 °C

Appearance Colorless liquid [1]

N Soluble in most organic
Solubility vent
solvents.

Applications in Organic Synthesis
Synthesis of 2-(Isopropylsulfanyl)aniline

A notable application of isopropyl methyl sulfide is in the synthesis of substituted anilines,
which are important precursors in pharmaceutical and agrochemical industries. The following
protocol details the reaction of isopropyl methyl sulfide with an azide to form 2-
(isopropylsulfanyl)aniline.

Reaction Scheme:
Experimental Protocol:

Materials:

Isopropyl methyl sulfide

Phenyl azide

Trifluoroacetic acid (TFA)

Dry dichloromethane (DCM)

Sodium bicarbonate (saturated aqueous solution)
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e Anhydrous magnesium sulfate

o Standard laboratory glassware

e Magnetic stirrer and heating plate
Procedure:

 In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a
nitrogen inlet, dissolve phenyl azide (1.0 equiv.) in dry dichloromethane (5 mL per mmol of
azide).

o Add isopropyl methyl sulfide (1.2 equiv.) to the solution.
e Cool the reaction mixture to 0 °C in an ice bath.
» Slowly add trifluoroacetic acid (1.5 equiv.) dropwise to the stirred solution.

 After the addition is complete, remove the ice bath and allow the reaction to warm to room
temperature.

« Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress
by thin-layer chromatography (TLC).

e Upon completion, quench the reaction by slowly adding a saturated aqueous solution of
sodium bicarbonate until gas evolution ceases.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane (3 x 20 mL).

o Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium
sulfate.

« Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude
product.

» Purify the crude product by column chromatography on silica gel using a mixture of hexane
and ethyl acetate as the eluent to afford pure 2-(isopropylsulfanyl)aniline.
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Quantitative Data:

Molecular Weight (

Reactant/Product Molar Ratio Yield (%)
g/mol )
Phenyl azide 119.12 1.0
Isopropyl methyl
_ 90.19 1.2
sulfide
2-
(Isopropylsulfanylanili  167.28 - 75-85
ne

Asymmetric Oxidation to Chiral Isopropyl Methyl
Sulfoxide

Chiral sulfoxides are valuable auxiliaries and ligands in asymmetric synthesis.[2][3] Isopropyl
methyl sulfide can be enantioselectively oxidized to the corresponding chiral sulfoxide, which
can then be employed in stereoselective transformations.[4]

Reaction Scheme:

Experimental Protocol: Sharpless Asymmetric Oxidation (Modified)
Materials:

 Isopropyl methyl sulfide

o Titanium(lV) isopropoxide (Ti(Oi-Pr)a)

e (+)-Diethyl L-tartrate ((+)-DET)

e tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

e Dry dichloromethane (DCM)

o Standard laboratory glassware under inert atmosphere
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Procedure:

To a flame-dried Schlenk flask under a nitrogen atmosphere, add dry dichloromethane.
Add titanium(IV) isopropoxide (1.0 equiv.) to the solvent.

Add (+)-diethyl L-tartrate (1.2 equiv.) to the solution and stir for 10 minutes at room
temperature.

Add isopropyl methyl sulfide (1.0 equiv.) to the catalyst mixture.
Cool the reaction mixture to -20 °C.

Slowly add tert-butyl hydroperoxide (1.1 equiv.) dropwise over 30 minutes, maintaining the
temperature at -20 °C.

Stir the reaction at -20 °C for 24-48 hours. Monitor the reaction by chiral HPLC or GC.
Upon completion, quench the reaction by adding water (1 mL per mmol of Ti(Oi-Pr)a).
Allow the mixture to warm to room temperature and stir for 1 hour.

Filter the mixture through a pad of celite to remove the titanium dioxide.

Extract the filtrate with dichloromethane.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

Purify the crude sulfoxide by column chromatography (silica gel, ethyl acetate/hexane) to
yield the chiral isopropyl methyl sulfoxide.

Quantitative Data:
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Enantiomeri
. Temperatur ) .
Reagent Molar Ratio Time (h) c Excess Yield (%)
e (°C)
(ee, %)
Ti(Oi-Pr)a 1.0 -20 24-48 >90 80-90
(+)-DET 1.2
TBHP 11

Synthesis of Sulfonium Salts

Sulfonium salts are useful alkylating agents and precursors to sulfur ylides.[5][6] Isopropyl
methyl sulfide can be readily converted to a sulfonium salt by reaction with an alkyl halide.

Reaction Scheme:
Experimental Protocol: Synthesis of Isopropyl(dimethyl)sulfonium lodide

Materials:

Isopropyl methyl sulfide

lodomethane (Methyl iodide)

Diethyl ether

Standard laboratory glassware

Procedure:

In a round-bottom flask, dissolve isopropyl methyl sulfide (1.0 equiv.) in a minimal amount
of diethyl ether.

Cool the solution in an ice bath.

Add iodomethane (1.1 equiv.) dropwise to the stirred solution.

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
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A white precipitate of the sulfonium salt will form.

Collect the solid by vacuum filtration.

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

Dry the sulfonium salt under vacuum.

Quantitative Data:

Molecular Weight (

Reactant/Product Molar Ratio Yield (%)
g/mol )
Isopropyl methyl
propy y 90.19 1.0
sulfide
lodomethane 141.94 1.1
Isopropyl(dimethyl)sulf
Propyl( 2 232.13 - >95
onium lodide
Diagrams

Experimental Workflow for Asymmetric Oxidation
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Workflow for Asymmetric Oxidation of Isopropyl Methyl Sulfide
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Caption: Asymmetric oxidation workflow.
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Caption: Applications of isopropyl methyl sulfide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sulfide in Chemical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
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methyl-sulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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